

Protocol for the Formulation of Vaccines with MF59 Adjuvant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MF59® is a proprietary oil-in-water emulsion adjuvant that has been successfully used in human vaccines, most notably in seasonal and pandemic influenza vaccines, to enhance the immune response to vaccine antigens.[1][2] It is composed of squalene, a naturally occurring oil in humans, stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan trioleate (Span 85) in a citrate buffer.[1] The resulting submicron emulsion, with a mean droplet size of approximately 160 nm, is critical for its adjuvant activity.[1]

The mechanism of action of MF59 involves the creation of an immunocompetent environment at the injection site.[2] This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which then differentiate into dendritic cells and macrophages.[2] This process enhances antigen uptake and presentation, leading to a more robust and broader immune response, including increased antibody titers and T-cell responses.[3][4] The immunostimulatory activity is a property of the complete nanoemulsion formulation, as individual components do not confer a comparable adjuvant effect.

These application notes provide a comprehensive protocol for the laboratory-scale formulation of an MF59-like adjuvant and its combination with a model antigen. It also includes protocols for the characterization and stability assessment of the resulting vaccine formulation.



Data Presentation

Table 1: Composition of MF59 Adjuvant

Component	Concentration (% w/v)	Function	
Squalene	4.3%	Oil phase	
Polysorbate 80 (Tween 80)	0.5%	Surfactant (o/w emulsifier)	
Sorbitan trioleate (Span 85)	0.5%	Surfactant (w/o emulsifier)	
Citrate Buffer (10 mM, pH 6.5)	q.s. to 100%	Aqueous phase and buffering agent	

Table 2: Quality Control Specifications for MF59-like Emulsion

Parameter	Specification	Method	
Appearance	Homogeneous, milky-white liquid	Visual Inspection	
Mean Droplet Size	160 ± 40 nm	Dynamic Light Scattering (DLS)	
Polydispersity Index (PDI)	< 0.2 Dynamic Light Scattering (DLS)		
рН	6.5 ± 0.5	pH meter	
Sterility	No microbial growth Sterility Test (e.g., USP		

Table 3: Stability Profile of MF59-adjuvanted Vaccine



Storage Condition	Time Point	Mean Droplet Size (nm)	PDI	рН	Antigen Integrity (%)
2-8°C	0	158	0.15	6.5	100
3 Months	160	0.16	6.4	99	
6 Months	162	0.17	6.4	98	•
12 Months	165	0.18	6.3	97	-
25°C/60% RH	0	158	0.15	6.5	100
1 Month	170	0.19	6.3	95	
3 Months	185	0.22	6.2	90	-
40°C/75% RH	0	158	0.15	6.5	100
2 Weeks	195	0.25	6.1	85	
1 Month	220	0.30	6.0	75	-

Experimental Protocols

Protocol 1: Preparation of MF59-like Adjuvant (Laboratory Scale)

- 1. Materials and Equipment:
- Squalene (pharmaceutical grade)
- Polysorbate 80 (Tween 80) (low peroxide, pharmaceutical grade)
- Sorbitan trioleate (Span 85) (pharmaceutical grade)
- Sodium citrate dihydrate
- · Citric acid monohydrate



- Water for Injection (WFI)
- High-shear mixer (e.g., Silverson L5M)
- Microfluidizer processor (e.g., Microfluidics M-110P)
- Sterile filters (0.22 μm)
- Sterile glass vials
- 2. Methodology:
- Preparation of Aqueous Phase (10 mM Citrate Buffer, pH 6.5):
 - Dissolve sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a final concentration of 10 mM.
 - Adjust the pH to 6.5 with either citric acid or sodium hydroxide solution.
 - Filter the buffer through a 0.22 μm sterile filter.
 - In a sterile vessel, dissolve Polysorbate 80 in the citrate buffer to a final concentration of 0.5% (w/v).
- Preparation of Oil Phase:
 - In a separate sterile vessel, dissolve Sorbitan trioleate in squalene to a final concentration of 0.5% (w/v).
- Formation of Coarse Emulsion:
 - Slowly add the oil phase to the aqueous phase while mixing at a moderate speed using a high-shear mixer.
 - Once all the oil phase has been added, increase the mixing speed to high (e.g., 8,000-10,000 rpm) and mix for 5-10 minutes to form a coarse emulsion.
- Microfluidization:



- Process the coarse emulsion through a microfluidizer at a high pressure (e.g., 15,000-20,000 psi).
- Recirculate the emulsion through the microfluidizer for a minimum of 5-7 passes, or until the desired mean droplet size and polydispersity index (PDI) are achieved.
- Monitor the temperature of the emulsion during processing and use a cooling coil to maintain the temperature below 40°C.
- Sterile Filtration:
 - Aseptically filter the final nanoemulsion through a 0.22 μm sterile filter into a sterile receiving vessel.
- Aseptic Filling:
 - Dispense the sterile MF59-like adjuvant into sterile glass vials under aseptic conditions.
 - Seal the vials with sterile stoppers and crimp caps.

Protocol 2: Formulation of Adjuvanted Vaccine

- 1. Materials and Equipment:
- MF59-like adjuvant (prepared as in Protocol 1)
- Antigen solution (e.g., recombinant protein in a suitable buffer)
- Sterile mixing vessel
- Sterile pipettes
- 2. Methodology:
- Antigen and Adjuvant Preparation:
 - Ensure both the antigen solution and the MF59-like adjuvant are at room temperature.
 - Gently swirl the MF59-like adjuvant vial to ensure homogeneity.



Mixing:

- In a sterile mixing vessel, add the required volume of the antigen solution.
- Slowly add an equal volume of the MF59-like adjuvant to the antigen solution while gently swirling the vessel.
- Continue to gently mix for 1-2 minutes to ensure a homogeneous suspension. Note: Avoid vigorous vortexing or shaking as this may disrupt the emulsion.

Final Formulation:

 The final adjuvanted vaccine is now ready for use or for further characterization and stability studies. The final concentration of the antigen will be halved due to the 1:1 mixing ratio with the adjuvant.

Protocol 3: Characterization of the Adjuvanted Vaccine

- 1. Particle Size Analysis by Dynamic Light Scattering (DLS):
- Sample Preparation: Dilute a small aliquot of the adjuvanted vaccine formulation in WFI or the citrate buffer used for formulation to a suitable concentration for DLS analysis (this will depend on the instrument). The dilution should be sufficient to avoid multiple scattering effects.
- Instrument Settings (Typical):

Laser Wavelength: 633 nm

Scattering Angle: 173°

Temperature: 25°C

Equilibration Time: 2 minutes

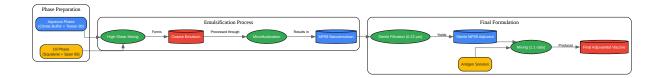
Measurement: Perform at least three replicate measurements for each sample.



- Data Analysis: Analyze the correlation function using the Cumulants method to obtain the Zaverage mean droplet size and the Polydispersity Index (PDI).
- 2. pH Measurement:
- Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
- Measure the pH of the undiluted adjuvanted vaccine formulation at room temperature.
- 3. Antigen Integrity and Adsorption (Example using SDS-PAGE and ELISA):
- Separation of Adsorbed and Unadsorbed Antigen:
 - Centrifuge a sample of the adjuvanted vaccine at high speed (e.g., 100,000 x g for 1 hour)
 to separate the emulsion phase from the aqueous phase.
 - Carefully collect the supernatant (containing unadsorbed antigen).
 - Resuspend the pellet (emulsion with adsorbed antigen) in a suitable buffer.
- Quantification of Unadsorbed Antigen:
 - Analyze the supernatant using a validated antigen-specific ELISA to determine the concentration of unadsorbed antigen.
- · Analysis of Adsorbed Antigen:
 - Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Western blot to confirm the presence and integrity of the antigen in both fractions.
 - The percentage of antigen adsorption can be calculated as: % Adsorption = [(Total Antigen Unadsorbed Antigen) / Total Antigen] x 100

Mandatory Visualization

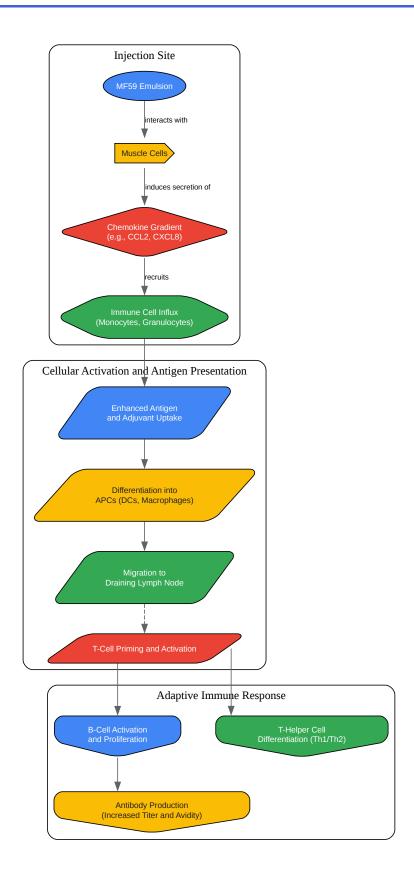




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Caption: Workflow for the formulation of an MF59-adjuvanted vaccine.





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Caption: Simplified signaling pathway of MF59's mechanism of action.



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